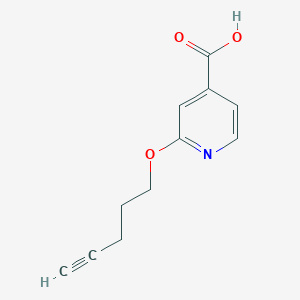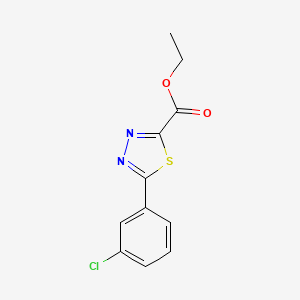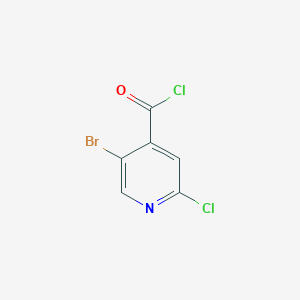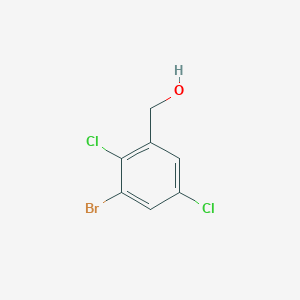
3-Bromo-2,5-dichlorobenzyl alcohol
Overview
Description
3-Bromo-2,5-dichlorobenzyl alcohol is a chemical compound with the CAS Number: 1805119-74-7 . It has a molecular weight of 255.93 .
Molecular Structure Analysis
The InChI code for 3-Bromo-2,5-dichlorobenzyl alcohol is 1S/C7H5BrCl2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2 . This indicates that the compound has a bromine atom, two chlorine atoms, and a hydroxyl group attached to a benzene ring.Chemical Reactions Analysis
Alcohols like 3-Bromo-2,5-dichlorobenzyl alcohol can undergo several reactions. They can be converted into alkyl halides, tosylates, and esters . They can also undergo dehydration to yield alkenes .Scientific Research Applications
1. Enzymatic Reaction Studies
3-Bromo-2,5-dichlorobenzyl alcohol has been utilized in enzymatic reaction studies. For instance, it was involved in the preparation of 1-(2',6'-dichlorobenzyl)-3-halogenopyridinium model compounds, which were shown to be active as hydrogen acceptors with alcohol as a substrate. These compounds were found to be competitive inhibitors with respect to nicotinamide-adenine dinucleotide in reactions involving alcohol dehydrogenase, lactate dehydrogenase, and malate dehydrogenase from yeast (Abdallah et al., 1976).
2. Synthesis and Biological Evaluation
In the field of organic synthesis and biological evaluation, 3-Bromo-2,5-dichlorobenzyl alcohol has been used as a precursor or intermediate. For example, it was involved in the synthesis of 3-Bromo-5-(2-hydroxyethylthiomethyl)pyridine, which was subsequently evaluated against a series of tumor-cell lines and a variety of viruses, although no marked biological activity was found (Hemel et al., 1994).
3. Gas Chromatographic Characterization
Research has also been conducted on the use of 3-Bromo-2,5-dichlorobenzyl alcohol derivatives in gas chromatography. A study described the synthesis of 3-bromo-4-(4-methylbenzyloxy)azobenzene and its use as a stationary phase in packed columns for gas chromatography. This study contributed to understanding the intermolecular forces between solute and solvent in chromatographic processes (Baniceru et al., 1995).
4. Catalysis and Organic Reactions
In the realm of catalysis and organic reactions, derivatives of 3-Bromo-2,5-dichlorobenzyl alcohol have been employed to study reaction mechanisms and develop new synthetic methods. For example, hindered aryl bromides like 2-bromo-1,3-dichlorobenzene were used to modify the regioselectivity of the arylation of 3-substituted thiophene derivatives, influencing the synthesis of compounds with two different aryl units (Jin et al., 2014).
Mechanism of Action
- The compound’s role is to inhibit the growth and activity of bacteria and viruses associated with these infections .
Target of Action
Mode of Action
Safety and Hazards
3-Bromo-2,5-dichlorobenzyl alcohol is labeled with the GHS07 pictogram and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
(3-bromo-2,5-dichlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFQKWVHMUFHJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Cl)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-dichlorobenzyl alcohol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



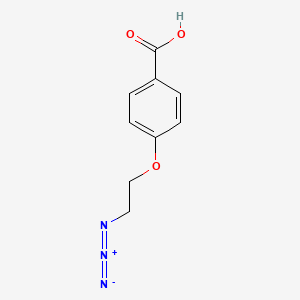


![[2-(Pent-4-ynyloxy)pyridin-4-yl]methylamine](/img/structure/B1410962.png)
